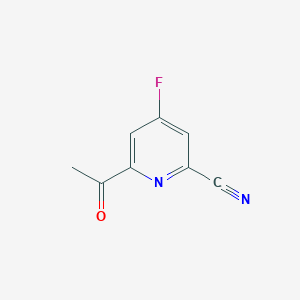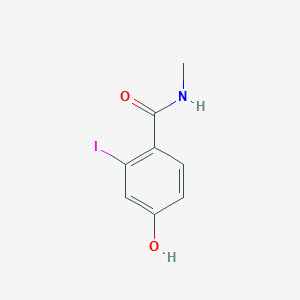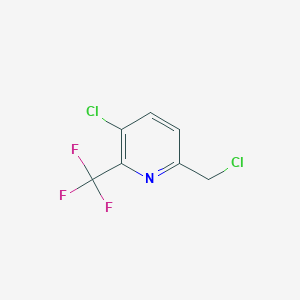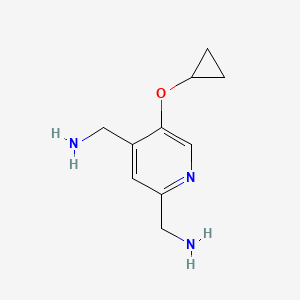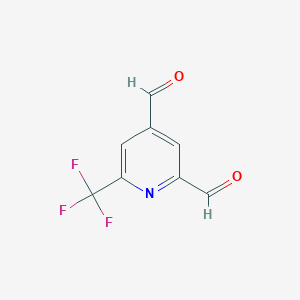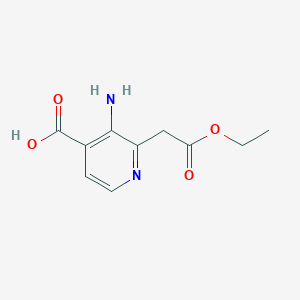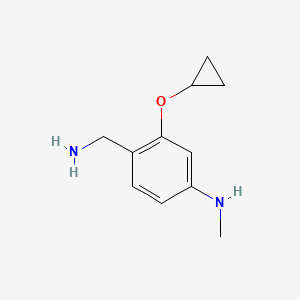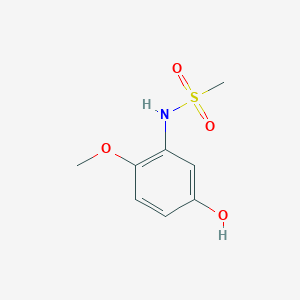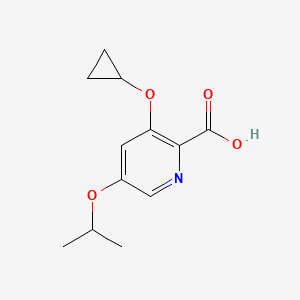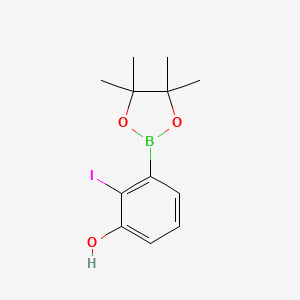
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is an organoboron compound that features both iodine and boron atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron moiety with aryl halides.
Aplicaciones Científicas De Investigación
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates through its reactivity in forming carbon-carbon bonds.
Material Science: Utilized in the development of new materials with unique electronic properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action for 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol primarily involves its reactivity in cross-coupling reactions. The boron moiety participates in the transmetalation step of the Suzuki-Miyaura reaction, while the iodine atom can undergo oxidative addition to palladium catalysts. These steps facilitate the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-anisole
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzoic acid
Uniqueness
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a versatile compound in organic chemistry.
Propiedades
Fórmula molecular |
C12H16BIO3 |
|---|---|
Peso molecular |
345.97 g/mol |
Nombre IUPAC |
2-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 |
Clave InChI |
ZPHSWNWHDZLHJU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



